tert-butyl N-[2-(ethoxyamino)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-5-13-11-7-6-10-8(12)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNPOVUZOJKCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Boc Protection of Ethylenediamine Derivatives
The synthesis begins with selective Boc protection of 2,2'-(ethylenedioxy)bis(ethylamine). Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C achieves mono-protection with 85–92% efficiency, minimizing di-Boc byproduct formation. The reaction proceeds via nucleophilic attack of the primary amine on Boc₂O, generating a carbamate and releasing CO₂.
- Dissolve 2,2'-(ethylenedioxy)bis(ethylamine) (54.8 mmol) in anhydrous DCM (50 mL) under N₂.
- Add Boc₂O (10.97 mmol) dropwise at 0°C.
- Stir for 12 h, then concentrate under vacuum.
- Purify via flash chromatography (DCM:MeOH 99:1) to isolate mono-Boc product.
Solvent and Temperature Optimization
Yield correlates with solvent polarity and temperature control:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 0 | 92 | 98.5 |
| THF | 25 | 78 | 95.2 |
| Ethyl Acetate | 10 | 85 | 97.8 |
Polar aprotic solvents like DCM stabilize the intermediate carbamic acid, while low temperatures suppress side reactions.
Stepwise Synthesis Protocols
Mixed Anhydride Intermediate Route
A patent-derived method employs isobutyl chlorocarbonate to form a mixed anhydride, enabling efficient coupling with ethoxyamine:
- Activation : React N-Boc-ethylenediamine (1 eq) with isobutyl chlorocarbonate (1.2 eq) and N-methylmorpholine (1.5 eq) in ethyl acetate at −10°C.
- Coupling : Add ethoxyamine hydrochloride (1.1 eq) dissolved in ethyl acetate.
- Workup : Quench with HCl (1M), extract with ethyl acetate, and concentrate.
- Purification : Recrystallize from hexane/ethyl acetate (8:1) to obtain the title compound in 90.2% yield.
Phase-Transfer Catalysis (PTC) Alkylation
For ethoxy group introduction, Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous KOH and organic phases:
- Dissolve Boc-protected intermediate (1 eq) and TBAB (0.1 eq) in ethyl acetate.
- Add methyl sulfate (1.5 eq) and 50% KOH dropwise at −10°C.
- Stir for 4 h, extract, and concentrate.
- Isolate product via hexane crystallization (92–97% yield).
Optimization of Reaction Parameters
Stoichiometric Ratios
Excess Boc₂O (1.2–1.5 eq) ensures complete mono-protection, while higher equivalents promote di-Boc contamination. Ethoxyamine must be used in slight excess (1.1 eq) to drive coupling to completion.
Catalytic Effects
- N-Methylmorpholine : Neutralizes HCl, preventing amine protonation and enhancing nucleophilicity.
- TBAB : Accelerates anion transfer in PTC, reducing reaction time from 12 h to 4 h.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with C18 column (ACN:H₂O 70:30) shows ≥98% purity, with retention time 6.8 min.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Mixed Anhydride | 90–93 | 98.5 | High | $$$ |
| PTC Alkylation | 92–97 | 97.8 | Medium | $$ |
| Direct Boc Protection | 85–92 | 98.0 | Low | $ |
The mixed anhydride route offers superior scalability for industrial applications, while PTC alkylation reduces solvent usage but requires stringent temperature control.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The ethoxyamino group (–NH–O–CH₂CH₃) facilitates oxime formation via nucleophilic addition to carbonyl groups.
Example Reaction:
Reactants :
-
tert-Butyl N-[2-(ethoxyamino)ethyl]carbamate
-
2,4-Difluorophenyl ketone derivative (compound 5f)
Conditions :
-
Solvent: Pyridine
-
Catalyst: 6N HCl/MeOH (1:1)
-
Time: 64 hours at 20°C
Outcome :
-
Formation of {2-[(2,4-difluorophenyl)-(1-isobutyl-1H-indazol-5-yl)methyleneaminooxy]ethyl}-carbamic acid tert-butyl ester
Example Reaction:
Reactants :
-
tert-Butyl N-[2-(aminooxy)ethyl]carbamate
-
1H-Pyrazole-4-carboxylic acid
Conditions :
-
Coupling agents: HATU, EDC/HOBt
-
Base: DIPEA
-
Solvent: DMF or acetonitrile
-
Temperature: 50°C
Outcome :
Deprotection of the tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free amines.
Example Reaction:
Reactants :
-
Boc-protected intermediate
Conditions :
-
Reagent: Trifluoroacetic acid (TFA) or HCl in dioxane
-
Solvent: Dichloromethane or methanol
Outcome :
Nucleophilic Substitution at the Ethoxyamino Group
The ethoxy (–O–CH₂CH₃) moiety undergoes substitution with amines or alcohols.
Example Reaction:
Reactants :
-
tert-Butyl N-[2-(ethoxyamino)ethyl]carbamate
-
4,5-Diamino-1-methylpyrazole
Conditions :
-
Base: N-Ethyldiisopropylamine
-
Solvent: Methylene chloride
-
Temperature: Reflux
Outcome :
Reductive Amination and Alkylation
The ethoxyamino group acts as a directing group for alkylation or reductive amination.
Example Reaction:
Reactants :
-
tert-Butyl N-[2-(ethoxyamino)ethyl]carbamate
-
Aldehyde/ketone derivatives
Conditions :
-
Reductant: Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Methanol or THF
Outcome :
Oxidation Reactions
The ethoxyamino group can be oxidized to nitroso or nitro derivatives under controlled conditions.
Example Reaction:
Reactants :
-
tert-Butyl N-[2-(ethoxyamino)ethyl]carbamate
Conditions :
-
Oxidizing agent: m-CPBA or H₂O₂
-
Solvent: Dichloromethane
Outcome :
Comparative Reaction Yields and Conditions
| Reaction Type | Reagents/Conditions | Yield | Key Product |
|---|---|---|---|
| Condensation | Pyridine/HCl/MeOH, 20°C, 64h | 63.9% | Oxime-linked indazole derivative |
| Coupling | HATU/DIPEA, DMF, 50°C | 36% | Pyrazole-4-carboxamide |
| Deprotection | TFA/DCM, RT | >90% | Free amine |
| Nucleophilic Substitution | N-Ethyldiisopropylamine, reflux | 85% | Pyrazole-substituted carbamate |
Scientific Research Applications
Potential as Antiviral Agents
One of the most promising applications of tert-butyl N-[2-(ethoxyamino)ethyl]carbamate is in the development of antiviral agents. Research has indicated that derivatives of this compound can act as inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the virus. For example, studies have shown that modifications to the ethoxyamine moiety can enhance the inhibitory activity against HIV-1 protease, making it a valuable scaffold for drug development .
Case Study: Synthesis of Inhibitors
In a notable study, tert-butyl N-[2-(isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized and evaluated for its antiviral properties. The compound was found to exhibit significant inhibitory activity against HIV-1 protease, demonstrating the efficacy of carbamate derivatives in medicinal applications .
Role in C–N Bond Formation
This compound has been utilized as a reagent in synthetic organic chemistry for constructing C–N bonds. This application is particularly relevant in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The compound serves as a versatile building block for more complex molecules through various coupling reactions .
Case Study: Photocatalyzed Reactions
Recent advancements have showcased the use of tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate in photocatalyzed C–H amidation reactions. This method allows for the efficient formation of C–N bonds under mild conditions, highlighting the utility of carbamate derivatives in modern synthetic methodologies .
Enzyme Inhibition Studies
The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, research into its effects on serine proteases has revealed promising results, suggesting that modifications to the ethoxyamino group can influence enzyme affinity and selectivity .
Case Study: Enzyme Interaction Analysis
A detailed analysis involving this compound demonstrated its capacity to modulate enzyme activity through competitive inhibition mechanisms. This insight opens avenues for further exploration into its therapeutic applications in diseases where such enzymes play a pivotal role .
Data Tables
| Application Area | Compound Derivative | Key Findings |
|---|---|---|
| Medicinal Chemistry | Tert-butyl N-[2-(isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate | Significant HIV-1 protease inhibition |
| Synthetic Organic Chemistry | Tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate | Efficient C–N bond formation via photocatalysis |
| Biochemical Applications | This compound | Modulates enzyme activity through competitive inhibition |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(ethoxyamino)ethyl]carbamate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-(methylamino)ethoxy)ethylcarbamate
Uniqueness
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate is unique due to its specific ethoxyamino group, which imparts distinct reactivity and stability compared to other carbamate derivatives. This makes it particularly useful in specialized synthetic applications and research studies.
Biological Activity
Tert-butyl N-[2-(ethoxyamino)ethyl]carbamate (CAS No. 127828-22-2) is a compound of interest within the field of medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various disease models, and relevant case studies.
- Molecular Formula : C₉H₂₀N₂O₃
- Molecular Weight : 204.27 g/mol
- CAS Number : 127828-22-2
- Purity : Typically >95% in synthesized forms
This compound functions primarily as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2). These transporters play crucial roles in phosphate homeostasis, and their inhibition can be beneficial in conditions characterized by excessive phosphate levels, such as chronic kidney disease (CKD) and secondary hyperparathyroidism .
1. Inhibition of Phosphate Transporters
Research indicates that this compound exhibits significant inhibitory effects on NaPi-IIb and related transporters. This action is particularly relevant for:
- Hyperphosphatemia : Elevated phosphate levels in the blood can lead to cardiovascular complications and bone disease.
- Chronic Kidney Disease : By inhibiting phosphate absorption, this compound may help manage mineral imbalances associated with CKD .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. In experimental models, it demonstrated a reduction in inflammatory markers comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies showed that derivatives of similar carbamate structures exhibited anti-inflammatory activity with inhibition percentages ranging from 39% to over 54% in carrageenan-induced edema models .
Case Study Overview
A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
In Silico Studies
Recent advancements include computational docking studies that predict the binding affinity of this compound to target proteins involved in phosphate transport. These studies corroborate experimental findings and provide insights into the molecular interactions at play .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[2-(ethoxyamino)ethyl]carbamate, and how can purity be optimized?
tert-Butyl carbamates are typically synthesized via condensation reactions. A widely used method involves coupling tert-butyl 2-aminoethylcarbamate with ethoxyamine derivatives using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents to activate the carboxyl group . Purity optimization requires careful control of reaction stoichiometry, exclusion of moisture (to prevent Boc-group cleavage), and purification via column chromatography or recrystallization. Analytical techniques like HPLC or NMR should confirm ≥95% purity, as reported in carbamate derivative syntheses .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key methods include:
- NMR : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and carbamate carbonyl (δ ~155 ppm for C) .
- IR : Stretching frequencies for N-H (~3300 cm) and carbonyl (C=O, ~1700 cm) confirm carbamate formation .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight and fragmentation patterns .
Q. How can crystallographic data resolve ambiguities in molecular structure determination?
Single-crystal X-ray diffraction with programs like SHELXL or ORTEP-3 provides unambiguous confirmation of bond angles, stereochemistry, and hydrogen-bonding networks. For example, studies on tert-butyl carbamate derivatives revealed 3D architectures stabilized by N–H···O interactions, critical for understanding solid-state behavior .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in tert-butyl carbamate derivatives?
Diastereoselectivity depends on steric and electronic factors. For instance, iodolactamization steps in related carbamates require chiral auxiliaries or catalysts to enforce stereochemical control. Solvent polarity (e.g., DMF vs. THF) and temperature gradients can shift equilibrium toward desired stereoisomers, as observed in enantioselective syntheses of cyclohexylcarbamate intermediates .
Q. What strategies address contradictory data in reaction yields or byproduct formation during carbamate synthesis?
Contradictions often arise from competing pathways (e.g., over-alkylation or Boc-group hydrolysis). Mitigation strategies include:
- Kinetic Monitoring : In-situ FTIR or LC-MS tracks intermediate formation .
- Byproduct Analysis : HRMS and H NMR identify impurities, enabling optimization of protecting group strategies .
- Computational Modeling : DFT calculations predict thermodynamic favorability of pathways, guiding solvent/reagent selection .
Q. How can hydrogen-bonding interactions in tert-butyl carbamates be exploited for supramolecular assembly?
Crystal packing studies reveal that carbamate N–H groups act as hydrogen-bond donors, forming motifs like R_2$$^2(8) rings with carbonyl acceptors. These interactions can direct molecular self-assembly in materials science or co-crystal engineering .
Q. What are the limitations of current synthetic protocols for this compound, and how can they be improved?
Limitations include:
- Moisture Sensitivity : Boc-protected intermediates degrade under acidic/humid conditions. Use of anhydrous solvents and molecular sieves improves stability .
- Low Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility during coupling reactions .
- Scalability : Flow chemistry or microwave-assisted synthesis may reduce reaction times and improve yields .
Methodological Guidance
- Crystallography : Use SHELX programs for structure refinement, leveraging constraints for disordered tert-butyl groups .
- Stereochemical Analysis : Combine NOESY (for spatial proximity) and chiral HPLC to resolve enantiomers .
- Data Reproducibility : Document solvent purity, temperature ramps, and inert atmosphere conditions to minimize variability .
This FAQ synthesizes insights from peer-reviewed protocols and crystallographic studies, emphasizing reproducibility and mechanistic rigor. Researchers should cross-validate findings using complementary techniques (e.g., XRD + spectroscopy) to resolve structural or synthetic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
